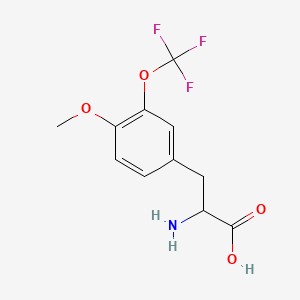

4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine

Overview

Description

“4-Methoxy-3-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 647855-21-8 . It has a molecular weight of 207.15 . It is a liquid at ambient temperature .

“4-Methoxy-3-(trifluoromethoxy)benzonitrile” is another related compound with the CAS Number: 1261653-03-5 . It has a molecular weight of 217.15 and is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for “4-Methoxy-3-(trifluoromethoxy)aniline” is 1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 .

Physical And Chemical Properties Analysis

“4-Methoxy-3-(trifluoromethoxy)aniline” is a liquid at ambient temperature . “4-Methoxy-3-(trifluoromethoxy)benzonitrile” is a solid at ambient temperature .

Scientific Research Applications

Novel Photoreactive Cinnamic Acid Analogues

A study by Hashimoto, Hatanaka, and Nabeta (2000) synthesized 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives to investigate the properties of phenylalanine ammonia-lyase (PAL). These compounds showed inhibitory activity on the formation of phenylalanine from cinnamic acid and enabled specific photolabeling of the enzyme, indicating potential applications in elucidating the regulation of phenylpropanoid biosynthesis (M. Hashimoto, Y. Hatanaka, K. Nabeta, 2000).

New Phototriggers

Conrad, Givens, Weber, and Kandler (2000) explored the introduction of methoxy substituents on the photoremovable protecting group p-hydroxyphenacyl (pHP) with excitatory γ-amino acids. This modification extended the absorption range of the pHP chromophore, demonstrating its utility in releasing amino acids upon irradiation. This work suggests potential applications in the study of biochemical processes (P. Conrad, R. Givens, J. F. Weber, K. Kandler, 2000).

Chiral Derivatizing Reagents

Brückner and Wachsmann (2003) synthesized a series of chiral derivatizing reagents (CDRs) involving cyanuric chloride and various alkoxy or aryloxy groups, including methoxy and trifluoroethoxy. These CDRs were used for derivatizing DL-amino acids, including DL-phenylalanine, to facilitate their chromatographic separation, showcasing their importance in analytical chemistry (H. Brückner, M. Wachsmann, 2003).

Mimicking Phenylalanine Ammonia Lyase Reaction

Rettig, Sigrist, and Rétey (2000) synthesized model compounds to mimic the action of phenylalanine and histidine ammonia lyases (PAL and HAL). This research aimed to understand the enzymes' mechanisms by synthesizing compounds that could simulate the electrophilic attack at the aromatic nucleus, contributing to the field of enzymology and synthetic biology (M. Rettig, A. Sigrist, J. Rétey, 2000).

Pro-Prodrug Aminoacid-Based for Intestinal Release

Trombino, Ferrarelli, and Cassano (2014) developed a pro-prodrug based on l-phenylalanine for the simultaneous transport of silybin and trans-ferulic acid. This innovative approach utilized the chemical reactivity of l-phenylalanine for drug delivery applications, highlighting the compound's potential in developing new therapeutic agents (S. Trombino, Teresa Ferrarelli, R. Cassano, 2014).

Safety And Hazards

properties

IUPAC Name |

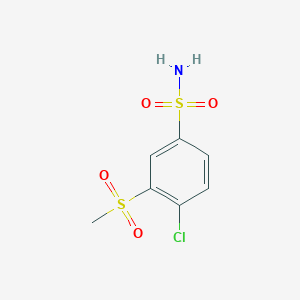

2-amino-3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO4/c1-18-8-3-2-6(4-7(15)10(16)17)5-9(8)19-11(12,13)14/h2-3,5,7H,4,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAISOBRVUKCEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)

![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)